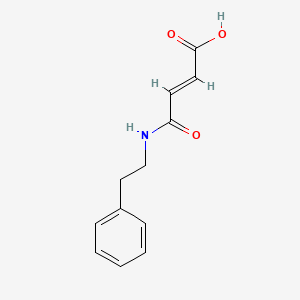

n-Phenethylmaleamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-oxo-4-(2-phenylethylamino)but-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)(H,15,16)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREPTAJLMFBTRP-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813739 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

108088-05-7 | |

| Record name | N-PHENETHYLMALEAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Phenethylmaleamic Acid and Analogues

Conventional Synthetic Routes to Maleamic Acids

Conventional methods for synthesizing maleamic acids are well-established, offering reliable and straightforward access to these compounds. The core of these methods is the nucleophilic addition of an amine to an anhydride (B1165640).

The most common and direct route to n-Phenethylmaleamic acid is the ring-opening reaction of maleic anhydride with phenethylamine (B48288). This reaction is a classic example of nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride ring. This initial addition leads to a tetrahedral intermediate which subsequently collapses, causing the anhydride ring to open and form the corresponding N-substituted maleamic acid. google.comfsu.edu This process is typically exothermic and can be performed in various organic solvents at room temperature or with gentle heating. google.com The reaction is generally high-yielding and produces the maleamic acid directly, often requiring minimal purification. In the case of primary amines, the initial product is the N-substituted maleamic acid, which can be further converted into a maleimide (B117702) through dehydration. google.comzbaqchem.com

The general scheme for this reaction is as follows: Maleic Anhydride + Phenethylamine → n-Phenethylmaleamic acid

This foundational reaction has been widely applied to a variety of primary and secondary amines to produce a diverse range of maleamic acid derivatives. google.comzbaqchem.com

When using substituted maleic anhydrides, such as citraconic anhydride (methylmaleic anhydride), the reaction with an amine can lead to the formation of two constitutional isomers. The selectivity of the amine's nucleophilic attack on one of the two non-equivalent carbonyl carbons becomes a critical factor. Research has shown that the ratio of these isomers can be controlled by carefully manipulating the reaction conditions. researchgate.net

Key parameters that influence isomer selectivity include:

Temperature: Lower temperatures often favor the formation of the sterically less hindered product, as the reaction is under kinetic control.

Solvent: The polarity and nature of the solvent can influence the transition state energies of the two possible reaction pathways, thereby affecting the isomer ratio.

Reaction Time: In some cases, isomerization between the two products can occur over time, especially with heating, leading to a thermodynamically controlled product distribution. researchgate.net

For instance, in a study involving the reaction of n-butylamine with citraconic anhydride, it was demonstrated that the ratio of the α and β isomers of n-butyl citraconamic acid could be finely tuned by controlling the reaction temperature and duration. researchgate.net This principle is directly applicable to the synthesis of analogues of n-Phenethylmaleamic acid from substituted anhydrides.

Table 1: Influence of Reaction Conditions on Isomer Selectivity for n-Butyl Citraconamic Acid Synthesis researchgate.net

| Temperature (°C) | Reaction Time (h) | Isomer Ratio (α:β) | Predominant Control |

| 0 | 1 | High selectivity for one isomer | Kinetic |

| 25 | 24 | Mixture of isomers | --- |

| 80 | 6 | Approaches equilibrium ratio | Thermodynamic |

This table is illustrative of the principles described in the cited research for controlling isomer selectivity in maleamic acid synthesis.

Advanced Synthetic Techniques

To improve efficiency, reduce reaction times, and align with the principles of green chemistry, advanced synthetic techniques have been applied to the synthesis of maleamic acids and their derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. rsc.org The use of microwave irradiation for the synthesis of maleamic acids and their subsequent cyclization to maleimides often results in significantly reduced reaction times, improved yields, and cleaner product formation compared to conventional heating methods. tandfonline.comjocpr.comnih.gov The efficient and uniform heating provided by microwaves can enhance the rate of the amine-anhydride reaction. tandfonline.com This technique has been successfully employed for synthesizing various N-aryl and N-heteroaryl maleamic acids and their corresponding maleimides. jocpr.comjocpr.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Maleimide Derivatives jocpr.comjocpr.com

| Synthesis Method | Reactants | Reaction Time | Yield (%) |

| Conventional Heating | Thiazole amine + Maleic Anhydride | 2-3 hours | 70-80 |

| Microwave Irradiation | Thiazole amine + Maleic Anhydride | 3-5 minutes | 85-95 |

This table provides a comparative overview based on findings for the synthesis of maleimide derivatives, which proceeds via a maleamic acid intermediate.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers advantages in terms of efficiency, resource conservation, and reduced waste generation. In the context of maleamic acids, this approach is often used to synthesize maleimides or isomaleimides directly from the amine and anhydride precursors. researchgate.net For example, a maleamic acid can be generated in situ and then immediately treated with a dehydrating agent in the same flask to induce cyclization. A reported protocol allows for the conversion of maleic anhydride into a desired isomaleimide in a two-step, one-flask operation, showcasing this efficiency. researchgate.net Such strategies streamline the synthetic process and avoid the often-difficult isolation of the intermediate maleamic acid.

Preparation of Maleamic Acid-Derived Functional Materials

n-Phenethylmaleamic acid and its analogues are valuable precursors for the creation of functional materials, particularly polymers. The reaction between an amine and a polymer containing maleic anhydride units is a highly effective method for polymer functionalization. fsu.edu This reaction transforms the anhydride rings into maleamic acid pendant groups, which introduces carboxylic acid functionalities along the polymer chain. fsu.edu These newly introduced groups can significantly alter the properties of the polymer, for example, by increasing its hydrophilicity.

This modification strategy has been used to:

Design drug delivery vehicles: The carboxylic acid groups can be used for drug conjugation or to impart pH-responsive behavior.

Create antibacterial agents: Amine-functionalized polymers can mimic antimicrobial peptides. fsu.edu

Functionalize surfaces and nanoparticles: Polymers modified via this ring-opening reaction can act as amphiphilic coatings for nanomaterials. fsu.edu

Furthermore, maleamic acids are the essential intermediates in the synthesis of N-substituted maleimides. zbaqchem.com Maleimides are important monomers and cross-linking agents used in the production of high-performance polymers and thermosetting resins known for their excellent thermal stability. jocpr.comresearchgate.net

Synthesis of Maleamic Acid-Schiff Base Conjugates

The synthesis of maleamic acid-Schiff base conjugates is a multi-step process that combines the formation of a Schiff base with the creation of a maleamic acid moiety. This approach allows for the incorporation of a wide variety of substituents, leading to a diverse library of compounds.

The general synthetic route involves two key steps. The first step is the preparation of a Schiff base, typically through the condensation reaction of an aromatic aldehyde or ketone with a primary amine. This reaction is often catalyzed by an acid, such as glacial acetic acid, and carried out in a suitable solvent like absolute ethanol. researchgate.net The imine (-C=N-) group formed is the defining characteristic of a Schiff base.

The second step involves the reaction of the synthesized Schiff base with maleic anhydride. This reaction results in the formation of the maleamic acid-Schiff base conjugate. The maleic anhydride reacts with an available amine group in the Schiff base structure to open the anhydride ring and form the amic acid. This reaction is typically performed in a solvent such as dimethylformamide (DMF). researchgate.net

An example of this synthetic approach is the reaction of a Schiff base derived from 4-dimethylaminobenzaldehyde and urea (B33335) with maleic anhydride to produce 4-(3-(4-(dimethylamino) benzylidene)ureido)-4-oxobut-2-enoic acid. researchgate.net The structure of the final products is typically confirmed using spectroscopic methods such as Fourier-transform infrared (FTIR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy. researchgate.net

Table 1: Synthesis of a Maleamic Acid-Schiff Base Conjugate

| Step | Reactants | Catalyst/Solvent | Product |

|---|---|---|---|

| 1. Schiff Base Formation | 4-dimethylaminobenzaldehyde, Urea | Glacial Acetic Acid / Absolute Ethanol | 1-(4-(dimethylamino)benzylidene)urea |

The versatility of this method lies in the ability to use various substituted aromatic aldehydes and amines in the initial Schiff base formation, leading to a wide range of maleamic acid conjugates with different functional groups.

Formation of Maleamic Acid-Based Ionic Liquids

While the direct synthesis of ionic liquids based on n-Phenethylmaleamic acid is not extensively detailed in the provided search results, the formation of maleamic acid-based ionic liquids can be inferred from the general principles of ionic liquid synthesis. Ionic liquids (ILs) are salts with melting points below 100 °C, and their properties can be finely tuned by modifying the structure of the cation and anion.

A plausible approach to forming a maleamic acid-based ionic liquid would involve the reaction of a maleamic acid, such as n-Phenethylmaleamic acid, with a suitable base to form the corresponding carboxylate anion. This anion can then be paired with a bulky, asymmetric organic cation to create an ionic liquid.

The synthesis would likely proceed in two stages:

Formation of the Maleamate (B1239421) Anion: n-Phenethylmaleamic acid would be treated with a base (e.g., a strong organic base or an inorganic hydroxide) to deprotonate the carboxylic acid group, forming the n-phenethylmaleamate anion.

Ion Exchange Reaction: The resulting maleamate salt would then undergo an ion exchange reaction with a salt containing the desired bulky organic cation (e.g., a tetraalkylammonium, imidazolium, or pyridinium (B92312) salt). This would result in the formation of the maleamic acid-based ionic liquid.

The choice of the cation is crucial in determining the physical and chemical properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility.

Table 2: Proposed Synthesis of a Maleamic Acid-Based Ionic Liquid

| Step | Reactants | Product |

|---|---|---|

| 1. Anion Formation | n-Phenethylmaleamic acid, Base (e.g., NaOH) | Sodium n-phenethylmaleamate |

The properties of the resulting ionic liquid would need to be characterized to confirm its low melting point and other characteristic features.

Computational and Theoretical Investigations of Maleamic Acid Systems

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in detailing the mechanistic steps of the cyclodehydration of N-substituted maleamic acids. This reaction is a key step in the synthesis of maleimides and isomaleimides, which are important compounds in polymer chemistry and organic synthesis. lew.ro

DFT calculations, commonly using the B3LYP functional with basis sets such as 6-31G(d,p), have shown that the cyclodehydration of N-substituted maleamic acids in the presence of anhydrides like acetic anhydride (B1165640) is not a direct conversion. lew.roresearchgate.net Instead, it proceeds through a two-stage mechanism. lew.roresearchgate.net The initial step involves the formation of a mixed anhydride, which serves as a key reaction intermediate. lew.ro This theoretical model is crucial for understanding the conditions that favor the formation of either the desired maleimide (B117702) or the isomeric isomaleimide. lew.roresearchgate.net For instance, DFT calculations have been employed to investigate the regioselectivity of the cyclization step, indicating which product is favored. researchgate.net

A significant advantage of computational studies is the ability to identify and characterize transient structures such as transition states (TS) and intermediates. lew.ro For the cyclodehydration of maleamic acids, calculations have successfully optimized the geometries of these fleeting species. lew.roresearchgate.net The first stage of the reaction, leading to the mixed anhydride intermediate, proceeds through a cyclic transition state. lew.ro The structures of the transition states for the subsequent cyclization to either the maleimide or isomaleimide have also been elucidated. lew.roresearchgate.net These calculations involve confirming the nature of the stationary points on the potential energy surface. Minima (reactants, intermediates, products) have no negative eigenvalues in their Hessian matrices, while a transition state is characterized by a single negative eigenvalue. lew.ro Intrinsic reaction coordinate (IRC) calculations are often performed to confirm that a transition state connects the correct reactant and product. lew.ro

By calculating the total energy of reactants, intermediates, transition states, and products, DFT can provide quantitative data on activation energies (Ea) and reaction barriers. lew.ro These values are critical for predicting reaction kinetics and determining the most probable reaction pathway. For example, studies on N-substituted maleamic acids have shown that the formation of isomaleimides is often kinetically favored, meaning it has a lower activation barrier, especially with substituents like a phenyl group. lew.roresearchgate.net In contrast, the maleimide is typically the thermodynamically more stable product. lew.ro The replacement of acetic anhydride with a more reactive dehydrating agent, such as trifluoroacetic anhydride, has been shown computationally to significantly lower the activation barriers, suggesting it is a more effective agent for the reaction. lew.roresearchgate.net

| Substituent (R in R-MA) | Isomaleimide (IM) Formation | Maleimide (M) Formation | ||

|---|---|---|---|---|

| Ea (kcal/mol) | ΔE (kcal/mol) | Ea (kcal/mol) | ΔE (kcal/mol) | |

| Ph- | 20.8 | -1.2 | 22.5 | -6.4 |

| Bu- | 23.5 | -0.5 | 22.2 | -5.6 |

Solvent and Substituent Effects in Silico

The reaction environment and the nature of the substituents on the maleamic acid backbone play a crucial role in directing the outcome of the cyclodehydration reaction. Computational models are adept at dissecting these influences.

Solvation effects are typically incorporated into DFT calculations using implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model. lew.ronih.govresearchgate.net These models simulate the bulk effect of the solvent on the energies of the species involved in the reaction. lew.ro Studies have shown that while the general reaction mechanism is conserved between the gas phase and solution, the energy values can be slightly higher in a solvent like dimethylsulfoxide (DMSO). lew.ro The solvent can influence the stability of charged or polar transition states and intermediates, thereby altering the activation barriers. nih.gov Electrostatic effects are often the primary contributor to the solvation energy of the transition state. nih.gov

Molecular Orbital and Electronic Structure Analysis

Computational chemistry provides profound insights into the electronic characteristics of molecules, elucidating their reactivity, stability, and potential interactions. For n-Phenethylmaleamic acid, the analysis of its molecular orbitals and electronic structure is crucial for understanding its behavior at a quantum level.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energy levels, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

HOMO: The HOMO is typically localized on the electron-rich regions of the molecule. In n-Phenethylmaleamic acid, this would likely involve the π-system of the phenyl group and the non-bonding electrons of the oxygen and nitrogen atoms.

LUMO: The LUMO is generally distributed over the electron-deficient parts of the molecule, which often includes the carbonyl carbons of the maleamic acid portion, making them susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Below is a table of representative theoretical values for a molecule with similar functional groups, calculated using DFT methods.

| Molecular Orbital | Calculated Energy (eV) | General Characteristics |

|---|---|---|

| HOMO | -6.52 | Primarily π-orbitals of the phenyl ring and p-orbitals of the amide nitrogen. |

| LUMO | -1.89 | Primarily π*-orbitals of the carbonyl groups in the maleamic acid moiety. |

| HOMO-LUMO Gap (ΔE) | 4.63 | Indicates significant electronic stability. |

In n-Phenethylmaleamic acid, two primary types of intramolecular hydrogen bonds are theoretically possible:

N-H···O=C: The hydrogen atom of the amide group can form a hydrogen bond with the carbonyl oxygen of the carboxylic acid. This interaction would result in a five-membered ring, restricting the rotation around the N-C bond.

O-H···O=C: The hydrogen of the carboxylic acid group can form a strong hydrogen bond with the carbonyl oxygen of the amide group. This would create a stable six-membered ring structure, significantly planarizing this portion of the molecule.

Computational conformational analyses are performed to determine the relative stabilities of different conformers. researchgate.net These studies reveal that conformers stabilized by intramolecular hydrogen bonds are generally lower in energy. The formation of these quasi-rings reduces the molecule's flexibility and locks it into a more rigid, energetically favorable shape. researchgate.net The presence and strength of these hydrogen bonds are critical as they can influence how the molecule interacts with other molecules or biological targets. nih.gov

Computational Predictions of Material Properties and Interactions (e.g., CO2 absorption)

Computational models are increasingly used to predict the potential applications of chemical compounds by simulating their interactions with other substances. One such application is the capture of carbon dioxide (CO2), a critical process for environmental management.

The functional groups within n-Phenethylmaleamic acid, particularly the amide and carboxylic acid groups, suggest a potential for interaction with acidic gases like CO2. Computational studies on similar molecules, such as alkanolamines, have shown that the nitrogen atom can act as a reactive site for CO2 absorption. nih.gov The mechanism typically involves a nucleophilic attack from the nitrogen onto the carbon atom of CO2, leading to the formation of a carbamate (B1207046) or related adduct.

Theoretical investigations for maleamic acid systems would involve using quantum mechanics methods to model the reaction pathway of CO2 with n-Phenethylmaleamic acid. These calculations can predict:

Reaction Energetics: Determining whether the absorption of CO2 is an energetically favorable process (exothermic).

Activation Barriers: Calculating the energy required to initiate the reaction, which provides insight into the reaction kinetics.

Product Stability: Assessing the stability of the resulting n-Phenethylmaleamic acid-CO2 adduct.

Studies have demonstrated that intramolecular hydrogen bonds can play a significant role in the CO2 absorption reactions in related systems, influencing the stability of the products. nih.gov While specific computational data for n-Phenethylmaleamic acid is limited, the principles derived from studies on other amine- and amide-containing compounds suggest it could be a candidate for further investigation in materials designed for CO2 capture. researchgate.net

Polymerization Chemistry of N Phenethylmaleamic Acid and Its Derivatives

Homopolymerization Pathways

Homopolymerization of n-Phenethylmaleamic acid can proceed through several mechanisms, primarily involving the activation of the double bond or thermal condensation. The specific pathway determines the final polymer structure, whether it be a polyamide-like chain or a polysuccinimide derivative.

Thermal Polymerization to Polysuccinimide Derivatives

The thermal polymerization of N-substituted maleamic acids, including n-Phenethylmaleamic acid, is a direct method for producing polysuccinimide derivatives. This process involves a condensation reaction where water is eliminated, leading to the formation of a polyimide backbone.

The reaction is typically carried out by heating the maleamic acid at elevated temperatures, generally ranging from 160°C to 330°C. google.com During the heating process, the maleamic acid undergoes several physical transformations. It typically starts as a powder, which then turns into a viscous melt, progresses to a taffy-like consistency, and finally becomes a friable foamed solid as water is expelled. google.com This solid can then be processed into a powdered polysuccinimide. google.com For N-alkylmaleamic acids, polymerization can be achieved by heating the monomer to temperatures between 140-180°C under vacuum. rloginconsulting.com

The resulting polymer, a polysuccinimide derivative, is generally insoluble in water but can be dissolved in certain aprotic dipolar solvents such as dimethylformamide (DMF) and N-methylpyrrolidinone (NMP). wikipedia.org The process can be conducted in the presence of processing aids, solvents, or diluents to manage viscosity and heat transfer. google.com The general reaction is analogous to the thermal polycondensation of aspartic acid, which also yields polysuccinimide. wikipedia.orgresearchgate.net

Free Radical Polymerization Techniques

N-substituted maleamic acids and their corresponding maleimides are amenable to free radical polymerization. This method involves the use of a radical initiator to activate the carbon-carbon double bond of the monomer, leading to chain growth. youtube.com While maleamic acids can be polymerized this way, the corresponding N-substituted maleimides are more commonly used in free radical systems. scilit.com

The polymerization is a type of chain reaction that includes initiation, propagation, and termination steps. youtube.com Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be employed to create vinyl-based polymers with controlled degradability by incorporating novel cyclic monomers. nih.gov For related monomers like N-phenylmaleimide, fundamental investigations into conventional free-radical polymerization have been conducted to optimize reaction conditions, such as initiator loading and monomer concentration, to control molecular weight and yield. researchgate.netosti.gov The polymerization rate of related acid-containing monomers in aqueous solutions can be influenced by parameters like pH and monomer concentration. mdpi.com

Anionic Polymerization of N-Substituted Maleamic Acid Derivatives

Anionic polymerization is another viable pathway for N-substituted maleimide (B117702) derivatives. This technique typically involves an anionic initiator, such as an amine, which attacks the double bond of the monomer. researchgate.net The polymerization of N-substituted maleimides proceeds effectively in highly polar solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). researchgate.net

The choice of initiator is crucial, as its basicity and structure can influence the yield and number-average molecular weight of the resulting polymer. researchgate.net For instance, various achiral and chiral amines have been successfully used as initiators. researchgate.netresearchgate.net It has been noted that in the presence of a nucleophilic catalyst like a strong organic base, N-substituted maleimides can self-polymerize anionically, often indicated by a distinct color change in the solution. researchgate.net However, side reactions can occur, such as a nucleophilic attack on the double bond of the maleimide unit by a free amine, akin to an aza-Michael reaction. researchgate.net

Copolymerization Strategies

Copolymerization significantly broadens the utility of n-Phenethylmaleamic acid by allowing for the incorporation of its structural features into larger polymer chains with other monomers. This approach enables the tailoring of polymer properties for specific applications.

Synthesis of Maleamic Acid-Containing Copolymers

Maleamic acid-containing copolymers can be synthesized through several routes. One common method involves the post-polymerization modification of a precursor polymer. For example, a copolymer of styrene (B11656) and maleic anhydride (B1165640) (SMA) can be reacted with a primary amine, such as phenethylamine (B48288), to convert the anhydride moieties into n-Phenethylmaleamic acid units along the polymer backbone. core.ac.uk This reaction creates amide linkages and introduces the desired functionality. core.ac.uk

Alternatively, maleamic acid monomers can be synthesized first and then copolymerized with other vinyl monomers. nih.gov The synthesis of the maleamic acid monomer is straightforward, often achieved by reacting maleic anhydride with a primary amine. rloginconsulting.comnih.gov These monomers can then be included in free-radical copolymerization reactions. For example, alternating copolymers of maleic anhydride and alkenes are typically obtained via free-radical polymerization. nih.gov Copolymers containing maleamic acid and maleimide units can also be produced in-situ by reacting primary amines with a methyl maleate (B1232345) half-ester, followed by polymerization at high temperatures. rloginconsulting.com These copolymers are valued as water-soluble polycarboxylic acid amides. rloginconsulting.com

Polymerization Induced Self-Assembly (PISA) for Nanostructure Formation

Polymerization-Induced Self-Assembly (PISA) is a powerful technique for the one-pot synthesis of block copolymer nanoparticles with controlled morphologies, such as spheres, worms, or vesicles. nih.govmdpi.com The process begins with the polymerization of a soluble monomer block from a macroinitiator. This is followed by the chain extension with a second monomer that, as it polymerizes, forms an insoluble block. nih.gov This growing insolubility drives the self-assembly of the amphiphilic block copolymers into nanostructures.

While not specifically documented for n-Phenethylmaleamic acid, the principles of PISA can be readily applied. A block copolymer containing a hydrophilic block derived from a maleamic acid derivative and a hydrophobic block could be synthesized. For example, a soluble macroinitiator could be chain-extended with monomers that form a solvophobic block, leading to self-assembly. The morphology of the resulting nanoparticles can be tuned by adjusting parameters such as the packing parameter (P), which relates the volume and length of the hydrophobic block to the interfacial area of the hydrophilic block. nih.gov Various controlled polymerization techniques, including RAFT, ATRP, and NMP, can be utilized to mediate the PISA process. nih.gov This approach offers an efficient route to functional biomedical nanoplatforms. nih.govitu.edu.tr

Polymer Structure-Property Relationships of n-Phenethylmaleamic Acid and its Derivatives

The relationship between the molecular structure of polymers derived from n-phenethylmaleamic acid and their resulting macroscopic properties is a critical area of study for tailoring these materials to specific applications. The properties of these polymers are intrinsically linked to the chemical nature of the n-phenethylmaleamic acid monomer, the polymer's architecture, and its interaction with other components in copolymers or blends. Key properties influenced by the polymer structure include thermal stability, mechanical strength, and solubility.

The transformation of the maleamic acid precursor to the more thermally stable maleimide during polymerization or post-polymerization processing is a significant factor. The resulting poly(N-phenethylmaleimide) and its copolymers are characterized by the presence of a rigid five-membered imide ring in the polymer backbone or as a pendant group. This structural feature is known to impart high thermal stability and rigidity to the polymer chains.

Influence of the Phenethyl Group

The N-substituent, in this case, the phenethyl group (-CH₂CH₂C₆H₅), plays a pivotal role in determining the final properties of the polymer. The phenethyl group is an alkyl-aromatic moiety, combining a flexible ethylene (B1197577) spacer with a rigid phenyl ring. This unique combination influences several key polymer characteristics:

Chain Spacing and Flexibility: The ethylene spacer introduces a degree of flexibility compared to directly attached aromatic rings (like in N-phenylmaleimide). This can affect the polymer's glass transition temperature (Tg) and solubility. The bulky nature of the entire phenethyl group, however, will still hinder chain packing and rotation, contributing to a relatively high Tg.

Intermolecular Interactions: The presence of the aromatic ring allows for π-π stacking interactions between polymer chains. These interactions can enhance the mechanical strength and thermal stability of the material.

Solubility: The combination of the aromatic ring and the alkyl spacer can influence the polymer's solubility in organic solvents. The phenethyl group may enhance solubility in certain aromatic and chlorinated solvents compared to simple N-alkylmaleimide polymers.

Thermal Properties

Polymers derived from N-substituted maleimides are generally recognized for their excellent thermal stability. ijert.orgresearchgate.netuctm.eduajouronline.com The incorporation of the maleimide ring into the polymer backbone restricts thermal motion and requires higher energy for decomposition. The thermal properties are primarily evaluated by thermogravimetric analysis (TGA), which determines the decomposition temperature (Td), and differential scanning calorimetry (DSC), which measures the glass transition temperature (Tg).

The Tg of copolymers containing N-substituted maleimides is influenced by the nature of the N-substituent. optica.org Generally, bulkier and more rigid substituents lead to a higher Tg. For instance, copolymers with N-aromatic maleimides tend to have higher glass transition temperatures than those with N-alkyl maleimides. core.ac.uk The Tg also tends to increase with a higher concentration of the maleimide comonomer in the copolymer. core.ac.uk For copolymers of N-phenylmaleimide and styrene, the glass transition temperature can be influenced by the solvent used during polymerization, which affects the polymer's microstructure. researchgate.net

Table 1: Thermal Properties of Polymers Derived from N-Substituted Maleimides and Related Structures

| Polymer/Copolymer System | Glass Transition Temperature (Tg) | Initial Decomposition Temperature (Td) | Reference |

|---|---|---|---|

| Poly(styrene-alt-hydroxyphenylmaleimide) | Significantly higher than poly(styrene-co-vinyl phenol) | Not specified | nsysu.edu.tw |

| N-phenylmaleimide-methylvinylisocyanate Copolymer | Not specified | ~250°C | researchgate.net |

| Poly(N-alkyl maleimide-co-methylacrylate) | Decreases with increasing length of N-alkyl substituent | Not specified | core.ac.uk |

Mechanical Properties

The mechanical properties of polymers, such as tensile strength, modulus, and toughness, are directly related to the rigidity of the polymer chains and the strength of intermolecular forces. The rigid imide ring in polymers derived from n-phenethylmaleamic acid is expected to contribute positively to their mechanical performance. researchgate.net

The incorporation of N-phenylmaleimide as a comonomer has been shown to enhance the mechanical properties of other polymers, such as acrylonitrile-butadiene-styrene (ABS). yangchentech.comyangchentech.com These improvements include increased tensile strength and hardness. yangchentech.comyangchentech.com This enhancement is attributed to the strong bonds formed within the polymer matrix and the inherent rigidity of the maleimide structure. Aromatic polymaleimides, in general, are known for their superior mechanical and thermal stability. ijert.org

For polymers of n-phenethylmaleamic acid, the phenethyl group would likely contribute to good mechanical properties. The aromatic ring allows for intermolecular π-π interactions, which can act as physical crosslinks, increasing the strength of the material. The flexible ethylene spacer might also impart a degree of toughness compared to polymers with directly attached, highly rigid aromatic groups.

Table 2: Mechanical Property Enhancements with N-Phenylmaleimide

| Polymer System | Property Enhanced | Observation | Reference |

|---|---|---|---|

| Acrylonitrile-Butadiene-Styrene (ABS) modified with N-Phenylmaleimide | Heat Resistance | Heat distortion temperature increases with N-PMI content. | yangchentech.com |

| Acrylonitrile-Butadiene-Styrene (ABS) modified with N-Phenylmaleimide | Mechanical Strength | Improved tensile strength, hardness, and toughness. | yangchentech.comyangchentech.com |

Advanced Analytical and Spectroscopic Characterization of N Phenethylmaleamic Acid and Its Research Products

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of n-Phenethylmaleamic acid and for tracking its conversion into polymeric products. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of n-Phenethylmaleamic acid, distinct signals corresponding to the different proton environments are expected. The aromatic protons of the phenethyl group would appear in the downfield region, typically between 7.20 and 7.35 ppm. The ethylenic protons of the maleamic acid backbone, being in a cis-configuration, would exhibit a characteristic coupling constant and appear as doublets around 6.2-6.4 ppm. The methylene (B1212753) protons of the phenethyl group would present as two triplets, one for the CH₂ adjacent to the phenyl ring and another for the CH₂ linked to the nitrogen atom.

The ¹³C NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbons of the amide and carboxylic acid groups appearing in the range of 165-170 ppm. The olefinic carbons of the C=C double bond would resonate around 130-135 ppm. The aromatic carbons of the phenyl ring and the aliphatic carbons of the ethyl group would also show distinct signals in their respective expected regions.

For polymeric derivatives, NMR is crucial for determining the success of polymerization and the resulting polymer microstructure. The disappearance of the vinyl proton signals from the maleamic acid monomer and the appearance of broad signals corresponding to the polymer backbone would confirm polymerization.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for n-Phenethylmaleamic Acid

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic C-H | 7.20-7.35 (m) | 126.0-139.0 |

| HC=CH | 6.20-6.40 (d) | 130.0-135.0 |

| N-H | 8.0-9.0 (br s) | - |

| COOH | 10.0-12.0 (br s) | ~168.0 |

| C=O (Amide) | - | ~166.0 |

| N-CH₂ | 3.50-3.70 (t) | ~40.0 |

| Ph-CH₂ | 2.80-3.00 (t) | ~36.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups present in n-Phenethylmaleamic acid and its reaction products. The IR spectrum of n-Phenethylmaleamic acid would be characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid group, often overlapping with the N-H stretching vibration of the secondary amide, which typically appears around 3300 cm⁻¹.

The carbonyl (C=O) stretching vibrations are particularly informative. Two distinct carbonyl peaks are expected: one for the carboxylic acid carbonyl around 1700-1730 cm⁻¹ and another for the amide carbonyl (Amide I band) around 1640-1680 cm⁻¹. The presence of these two bands is a strong indicator of the maleamic acid structure. The C=C stretching vibration of the double bond would be observed in the 1620-1670 cm⁻¹ region. Bending vibrations of the N-H group (Amide II band) are typically found around 1550 cm⁻¹.

During polymerization or other reactions, IR spectroscopy can be used to monitor the disappearance of monomer-specific peaks (e.g., the C=C bond) and the appearance of new bands characteristic of the product. For instance, in the formation of a polyimide from a maleamic acid precursor, the disappearance of the carboxylic acid O-H and the appearance of characteristic imide carbonyl absorptions would be observed.

Table 2: Characteristic IR Absorption Bands for n-Phenethylmaleamic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| N-H (Amide) | Stretching | ~3300 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700-1730 | Strong |

| C=O (Amide I) | Stretching | 1640-1680 | Strong |

| C=C (Olefinic) | Stretching | 1620-1670 | Medium |

| N-H (Amide II) | Bending | ~1550 | Medium |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850-2960 | Medium |

Mass Spectrometry Techniques (e.g., MALDI-TOF)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation pattern of n-Phenethylmaleamic acid. In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern can provide structural information. For instance, cleavage of the bond between the carbonyl group and the nitrogen atom, or fragmentation of the phenethyl side chain, would result in characteristic fragment ions. For a related compound, N-phenylmaleamic acid, a significant peak is observed at m/z 191, corresponding to its molecular weight. nist.gov

For higher molecular weight species, such as oligomers or polymers derived from n-Phenethylmaleamic acid, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a more suitable technique. MALDI-TOF allows for the determination of the molecular weight distribution of polymers, providing information on the average molecular weight and the polydispersity index (PDI). This is crucial for understanding how the polymerization process influences the final properties of the material.

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Techniques for Purity and Molecular Weight Determination (e.g., GPC, HPLC)

Chromatographic techniques are essential for assessing the purity of n-Phenethylmaleamic acid and for characterizing its polymeric derivatives. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the monomer. By using a suitable stationary phase and mobile phase, impurities can be separated and quantified, ensuring the quality of the starting material for subsequent reactions.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers derived from n-Phenethylmaleamic acid. lcms.czlcms.cznih.gov In GPC, the polymer solution is passed through a column packed with porous gel; larger molecules elute first, followed by smaller molecules. By calibrating the column with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer can be determined. These parameters are critical as they directly correlate with the mechanical and physical properties of the polymer.

Table 3: Typical GPC Parameters for Polymer Analysis

| Parameter | Description |

| Mobile Phase | A suitable solvent that dissolves the polymer (e.g., THF, DMF). |

| Stationary Phase | Porous gel with a specific pore size range. |

| Detector | Typically a refractive index (RI) detector. |

| Calibration | Performed with narrow molecular weight standards (e.g., polystyrene). |

| Data Obtained | Mn, Mw, PDI, and molecular weight distribution curve. |

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are crucial for understanding the thermal stability and phase transitions of n-Phenethylmaleamic acid and its polymers. researchgate.netnih.govmalvernpanalytical.comtainstruments.comresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. For n-Phenethylmaleamic acid, DSC can be used to determine its melting point and enthalpy of fusion. For its polymeric derivatives, DSC is used to identify the glass transition temperature (Tg), which is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Crystallization and melting temperatures of semi-crystalline polymers can also be determined.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of n-Phenethylmaleamic acid and its polymers. The TGA thermogram shows the temperature at which the material begins to decompose and the percentage of weight loss at different temperatures. This information is vital for determining the processing temperatures and the upper service temperature of the polymeric materials. For polyimides, a class of polymers often derived from maleamic acids, high thermal stability is a key characteristic, with decomposition temperatures often exceeding 400°C. researchgate.net

Table 4: Information Obtained from Thermal Analysis

| Technique | Measured Property | Information Obtained |

| DSC | Heat Flow | Melting Point (Tm), Glass Transition Temperature (Tg), Crystallization Temperature (Tc), Enthalpy of Transitions |

| TGA | Mass Change | Thermal Stability, Decomposition Temperature (Td), Residue Content |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical techniques can provide insights into the redox properties of n-Phenethylmaleamic acid and its derivatives. Cyclic Voltammetry (CV) is used to study the oxidation and reduction processes of a molecule. For maleic acid and its derivatives, the electrochemical reduction of the carbon-carbon double bond can be investigated. pku.edu.cnresearchgate.net The cyclic voltammogram provides information on the reduction potential and the reversibility of the electron transfer process. These studies can be relevant for applications where the material might be exposed to electrochemical stimuli, such as in sensors or electronic devices.

Electrochemical Impedance Spectroscopy (EIS) can be used to study the properties of polymer films or coatings derived from n-Phenethylmaleamic acid. EIS measures the impedance of a system over a range of frequencies and can provide information about the resistance and capacitance of the material, which is relevant for applications such as corrosion protection or in dielectric materials.

Morphological Characterization Techniques (e.g., Scanning Electron Microscopy)

Morphological analysis is crucial for understanding the physical properties of a chemical compound, such as its crystalline structure, particle size distribution, and surface topography. Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface of solid materials at high resolutions. jeolusa.comfiveable.me While specific SEM studies on n-Phenethylmaleamic acid are not extensively documented in publicly available literature, the principles of the technique allow for a detailed projection of its application in characterizing this compound.

SEM operates by scanning a sample's surface with a focused beam of high-energy electrons. thermofisher.comatomfair.com The interaction between the electrons and the atoms in the sample produces various signals that contain information about the surface. scimed.co.uk The most common signals are secondary electrons, which yield detailed information about surface topography, and backscattered electrons, which provide contrast related to the elemental composition of the sample. thermofisher.com

For the characterization of n-Phenethylmaleamic acid, which typically exists as a powder, proper sample preparation is a critical first step. nanoscience.com A small amount of the powder would be carefully mounted on an SEM stub using a conductive adhesive, ensuring the particles are spread as thinly and evenly as possible to maximize conductivity and prevent charging issues. youtube.com Any loose particles are removed to maintain the high-vacuum conditions of the microscope chamber. scimed.co.ukyoutube.com

SEM analysis of an n-Phenethylmaleamic acid powder sample would provide key insights into several microstructural properties. High-resolution images could reveal the habit (shape) of the crystals, indicating whether they are, for example, prismatic, acicular (needle-like), or tabular. Furthermore, the technique allows for the direct measurement of particle sizes and the assessment of their distribution. This is vital as particle size can influence properties such as dissolution rate and reactivity. The surface texture of the particles, whether smooth or rough, and the presence of any agglomeration can also be clearly visualized and documented. researchgate.net When combined with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the sample, confirming the presence of carbon, nitrogen, and oxygen. mdpi.com

An illustrative table of the type of data that could be obtained from an SEM analysis of a synthesized batch of n-Phenethylmaleamic acid is presented below.

| Morphological Parameter | Observation/Measurement | Significance |

|---|---|---|

| Crystal Habit | Prismatic, well-defined facets | Indicates a highly ordered crystalline structure. |

| Particle Size Range | 5-50 µm | Affects bulk density, flowability, and dissolution properties. |

| Average Particle Size | 22.5 µm | A key parameter for quality control and process optimization. |

| Surface Topography | Smooth surfaces with some step-like features | Provides insight into the crystal growth mechanism. |

| Agglomeration | Low to moderate | Impacts powder handling and uniformity. |

Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy, Hirshfeld Surface Analysis)

Surface analysis techniques are indispensable for determining the elemental composition, chemical states, and intermolecular interactions at the material's surface, which govern many of its chemical and physical properties.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 1 to 10 nm of a material's surface. fiveable.mewikipedia.org The method is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. creative-biostructure.com The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated, which is characteristic of the element and its chemical environment. creative-biostructure.com

For n-Phenethylmaleamic acid, the C 1s spectrum is expected to be the most complex, with distinct signals corresponding to the different carbon environments:

C-C/C-H: Carbons in the phenyl ring and the ethyl chain.

C-N: The carbon atom of the ethyl group bonded to the amide nitrogen.

N-C=O: The amide carbonyl carbon.

O-C=O: The carboxylic acid carbon.

The N 1s spectrum would show a primary component corresponding to the amide functional group (-NH-). rsc.org The O 1s spectrum would be resolvable into two main components: the carbonyl oxygen (C=O) from both the amide and carboxylic acid groups, and the hydroxyl oxygen (-OH) from the carboxylic acid group. semanticscholar.org The precise binding energies provide a fingerprint of the surface chemistry.

The table below summarizes the expected binding energy ranges for the different functional groups within n-Phenethylmaleamic acid, based on typical values for organic compounds containing these moieties. rsc.orgresearchgate.net

| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C (aromatic), C-H (aliphatic) | ~284.8 |

| C-N | ~285.5 | |

| N-C=O (Amide) | ~287.9 | |

| O=C-OH (Carboxyl) | ~289.1 | |

| N 1s | R-NH-C=O (Amide) | ~399.9 |

| O 1s | C=O (Carbonyl) | ~532.2 |

| C-OH (Hydroxyl) | ~532.8 |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgnih.gov It partitions the crystal electron density into molecular fragments, allowing for the generation of a unique "Hirshfeld surface" for each molecule. This surface is mapped with properties that highlight and quantify the various close contacts between neighboring molecules, which are crucial for understanding the crystal's stability and packing arrangement. mdpi.com

Although a Hirshfeld surface analysis for n-Phenethylmaleamic acid is not available, a detailed study on the closely related compound, N-[2-(Trifluoromethyl)phenyl]maleamic acid , provides significant insight into the types of interactions that stabilize the crystal structures of N-aryl maleamic acids. nih.govnih.gov

The major interactions identified for N-[2-(Trifluoromethyl)phenyl]maleamic acid are summarized in the table below. nih.goviucr.org These interactions, particularly the hydrogen bonds involving oxygen and hydrogen atoms, are expected to play a similarly critical role in the crystal packing of n-Phenethylmaleamic acid.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Description of Interaction |

|---|---|---|

| O···H / H···O | 26.5% | Represents strong O-H···O and N-H···O hydrogen bonds, which are dominant in forming the crystal lattice. |

| H···F / F···H | 23.4% | Weak hydrogen bonds involving the trifluoromethyl substituent. This would be absent in n-Phenethylmaleamic acid. |

| H···H | 17.3% | Represents van der Waals forces between hydrogen atoms on adjacent molecules. |

| C···H / H···C | 13.2% | Weak C-H···O and C-H···π interactions that contribute to the three-dimensional network. |

| Other Contacts | 19.6% | Includes C···F, F···F, and other minor interactions. |

Applications in Advanced Materials Science and Chemical Systems

Utilization as Precursors for Polyimides and Other Polymeric Materials

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.eduazom.com The synthesis of polyimides typically involves a two-step process starting with the formation of a poly(amic acid) precursor. vt.edu This precursor is then cyclized to form the final polyimide. vt.edu

The properties of the final polyimide are significantly influenced by the structure of the monomeric precursors. vt.edu Variations in the dianhydride and diamine components can dramatically alter the thermal and mechanical properties of the resulting polymer. vt.edu

Role in Dynamic Covalent Systems and Responsive Materials

Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions, leading to materials that can adapt their structure and properties in response to external stimuli. encyclopedia.pubresearchgate.net These stimuli can include changes in pH, temperature, or the presence of specific chemical species. nih.govnih.gov

Maleic acid derivatives can be incorporated into polymer networks to impart pH and temperature responsiveness. nih.gov For instance, hydrogels based on acrylamide have been made pH-responsive by copolymerizing them with weak acids like acrylic acid. nih.gov While direct research on n-Phenethylmaleamic acid in dynamic covalent systems is not available, its structure contains functional groups that could potentially engage in reversible reactions. The amide and carboxylic acid groups could participate in dynamic bond formation, such as acylhydrazone or boronic ester linkages, which are known to be reversible. nih.gov This suggests a potential for n-Phenethylmaleamic acid to be used in the development of responsive or "smart" materials, although further research is required to explore this possibility.

Exploration as Organic Electrode Materials in Energy Storage Devices

Organic electrode materials are gaining attention for use in energy storage devices like lithium-ion batteries due to their potential for sustainability, low cost, and structural diversity. Research has been conducted on the use of maleamic acid as an organic anode material.

A study investigating a novel carbonyl compound with a maleamic acid (MA) backbone for use as an anode material in a lithium-ion battery reported promising results. The maleamic acid-based anode delivered a high reversible capacity. Energy bandgap analysis and electrochemical impedance spectroscopy revealed that the maleamic acid significantly reduces cell impedance by reforming its chemical structure into new nitrogen-based compounds with high ionic diffusion.

Table 1: Electrochemical Performance of Maleamic Acid Anode

| Property | Value |

| First Cycle Reversible Capacity | ~685 mAh g⁻¹ |

| Rate Capability | Higher than pristine carbon black electrode |

Data sourced from a study on maleamic acid as an organic anode material.

This research indicates that the combination of a maleamic acid-based anode with carbon black can enhance the performance of lithium-ion batteries. While this study focused on the parent maleamic acid, it suggests that derivatives like n-Phenethylmaleamic acid could also be explored for their potential as organic electrode materials.

Development of Maleamic Acid-Derived CO2 Absorbents

The capture of carbon dioxide (CO2) is a critical technology for mitigating climate change. researchgate.net Amine-based absorbents are widely used for CO2 capture due to their reversible reaction with CO2. researchgate.net The process typically involves the formation of carbamates or bicarbonates.

While there is extensive research on various amine-containing compounds for CO2 capture, specific studies on the use of n-Phenethylmaleamic acid or other maleamic acid derivatives as CO2 absorbents are not prevalent in the reviewed literature. The presence of an amine-like nitrogen atom in the amide group of n-Phenethylmaleamic acid suggests a theoretical potential for interaction with CO2. However, the reactivity and efficiency of such an interaction for practical CO2 capture applications would require dedicated investigation. The development of new absorbents is a continuing area of research, with a focus on improving absorption capacity, reducing regeneration energy, and enhancing stability. researchgate.net

Application in Nanomaterial Synthesis (e.g., Core-Shell Nanoparticles)

Core-shell nanoparticles are composite materials where a core material is coated with a shell of a different composition. princeton.eduijbcp.com This structure allows for the combination of different properties and functionalities in a single nanoparticle. princeton.edu Various methods are employed for the synthesis of core-shell nanoparticles, including one-pot strategies and surface-initiated polymerization. princeton.edu

The surface of nanoparticles can be functionalized with a range of organic molecules to enhance stability, biocompatibility, or to introduce specific functionalities. While there is no specific mention in the searched literature of n-Phenethylmaleamic acid being used in the synthesis of core-shell nanoparticles, its chemical structure contains functional groups that could potentially be used for surface modification. The carboxylic acid group, for instance, could be used to anchor the molecule to the surface of a nanoparticle core. The phenethyl group could then provide a specific functionality to the shell. However, this remains a theoretical application that would require experimental validation.

Q & A

Q. What are the standard synthetic routes for N-Phenethylmaleamic acid, and what key parameters influence yield and purity?

Methodological Answer: The synthesis typically involves maleic anhydride reacting with phenethylamine under controlled conditions. Key parameters include temperature (optimized between 0–5°C to prevent side reactions), solvent choice (e.g., anhydrous THF or DCM to minimize hydrolysis), and stoichiometric ratios. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for achieving >95% purity. Characterization via -NMR (e.g., δ 6.3–6.5 ppm for maleamide protons) and FT-IR (amide I band ~1650 cm) confirms structural integrity .

Q. How can researchers validate the solubility and stability of N-Phenethylmaleamic acid in aqueous vs. organic matrices?

Methodological Answer: Solubility is determined experimentally via phase-solubility studies (UV-Vis spectroscopy at λ~250 nm) in buffers (pH 2–12) and organic solvents (e.g., DMSO, acetonitrile). Stability assays involve incubating the compound under varying temperatures (4°C, 25°C, 37°C) and monitoring degradation via HPLC (C18 column, 0.1% TFA/ACN mobile phase). Hydrolytic stability is assessed by tracking maleamide ring opening via -NMR .

Q. What spectroscopic techniques are most reliable for distinguishing N-Phenethylmaleamic acid from structurally similar maleamides?

Methodological Answer: X-ray crystallography (as in , Table 1) provides definitive structural confirmation by resolving bond angles (e.g., C3—C2—C1 = 132.0°) and packing motifs. Complementary techniques include high-resolution mass spectrometry (HRMS; [M+H] expected at m/z 241.249) and --HSQC NMR to resolve overlapping signals in congested spectral regions .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for N-Phenethylmaleamic acid across different cell lines?

Methodological Answer: Discrepancies may arise from variations in cell permeability, metabolic degradation, or assay conditions. To resolve these, standardize protocols:

- Use isogenic cell lines to control genetic variability.

- Quantify intracellular concentrations via LC-MS/MS.

- Perform time-resolved assays to differentiate acute vs. delayed effects.

- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables like serum batch or oxygen tension .

Q. What computational strategies are effective for predicting the reactivity of N-Phenethylmaleamic acid in nucleophilic environments?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electrophilicity of the maleamide ring. Solvent effects are incorporated via PCM models. Molecular dynamics simulations (AMBER force field) predict binding modes with thiol-containing biomolecules (e.g., glutathione). Validate predictions experimentally via kinetic studies (stopped-flow UV-Vis) and -NMR using fluorinated analogs .

Q. How should researchers design experiments to investigate the environmental degradation pathways of N-Phenethylmaleamic acid?

Methodological Answer: Conduct photolysis (UV-A/B irradiation) and hydrolysis (pH 7.4, 37°C) studies, identifying degradation products via LC-HRMS. Use isotopic labeling (-maleic anhydride) to trace reaction intermediates. Ecotoxicity is assessed using Daphnia magna acute toxicity assays (OECD 202) and soil microbial diversity analysis (16S rRNA sequencing) .

Q. What statistical approaches are recommended for analyzing clustered data in dose-response studies involving N-Phenethylmaleamic acid?

Methodological Answer: Hierarchical linear modeling (HLM) accounts for nested data (e.g., multiple measurements per subject). For non-linear responses, use mixed-effects logistic regression with random slopes. Address overdispersion in count data (e.g., apoptosis markers) via negative binomial models. Software tools include R packages lme4 and nlme .

Q. How can FAIR data principles be applied to N-Phenethylmaleamic acid research to enhance reproducibility?

Methodological Answer: Deposit raw spectral data (NMR, MS) in repositories like RADAR4Chem or nmrXiv with unique DOIs. Annotate metadata using controlled vocabularies (e.g., ChEBI for chemical identifiers). Use electronic lab notebooks (Chemotion ELN) for real-time data sharing. Adopt ISA-Tab format for experimental workflows .

Methodological Considerations for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.